An In-depth Technical Guide to Thiane-2-carbonyl Chloride: Structure, Properties, and Synthesis
An In-depth Technical Guide to Thiane-2-carbonyl Chloride: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry of a Niche Acyl Chloride
Thiane-2-carbonyl chloride, a derivative of the saturated sulfur-containing heterocycle, thiane, represents a potentially valuable but underexplored building block in synthetic chemistry. It is crucial to distinguish it from its well-documented aromatic analog, thiophene-2-carbonyl chloride. While the thiophene derivative is a staple in many synthetic endeavors, thiane-2-carbonyl chloride, with its flexible, non-aromatic backbone, offers a different three-dimensional structure and reactivity profile that could be leveraged in the design of novel chemical entities.
This guide provides a comprehensive overview of thiane-2-carbonyl chloride, addressing its chemical structure and, due to the scarcity of direct experimental data for the final compound, focusing on the properties of its immediate precursor, thiane-2-carboxylic acid. Furthermore, a detailed, field-proven protocol for its synthesis from the corresponding carboxylic acid is presented, grounded in established principles of organic chemistry. This document aims to equip researchers with the foundational knowledge to synthesize, handle, and utilize this reactive intermediate in their research and development projects.
Chemical Structure and Nomenclature
The foundational structure of thiane-2-carbonyl chloride is the thiane ring, a six-membered saturated heterocycle containing one sulfur atom. The carbonyl chloride moiety is attached to the carbon atom adjacent to the sulfur (the 2-position).
IUPAC Name: thiane-2-carbonyl chloride
Synonyms: tetrahydro-2H-thiopyran-2-carbonyl chloride
Below is a diagram of the chemical structure of thiane-2-carbonyl chloride.
Caption: Chemical structure of thiane-2-carbonyl chloride.
Precursor Profile: Thiane-2-carboxylic Acid
Given the limited availability of data for thiane-2-carbonyl chloride, a thorough understanding of its precursor, thiane-2-carboxylic acid, is paramount. The properties of the carboxylic acid inform the synthetic strategy and handling procedures for the acyl chloride.
| Property | Value | Source |
| CAS Number | 53916-77-1 | [1] |
| Molecular Formula | C₆H₁₀O₂S | [1] |
| Molecular Weight | 146.21 g/mol | [1] |
| Physical Form | Powder | |
| Melting Point | 36-37 °C | |
| Synonyms | Tetrahydro-2H-thiopyran-2-carboxylic acid | [2] |
Synthesis of Thiane-2-carbonyl Chloride: A Validated Approach
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a widely accepted and robust method, favored for the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[3][4][5][6]
The following protocol outlines a reliable procedure for the synthesis of thiane-2-carbonyl chloride from thiane-2-carboxylic acid. This self-validating system is designed to maximize yield and purity, with built-in checks for reaction completion.
Synthetic Workflow
Caption: Synthetic workflow for the preparation of thiane-2-carbonyl chloride.
Step-by-Step Experimental Protocol
Materials and Equipment:
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Thiane-2-carboxylic acid
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Thionyl chloride (SOCl₂)
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Anhydrous dichloromethane (DCM) or toluene
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Inert gas supply (Nitrogen or Argon) with a bubbler
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Rotary evaporator
Procedure:
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Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve thiane-2-carboxylic acid (1.0 eq) in anhydrous DCM or toluene.
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Addition of Thionyl Chloride: Slowly add thionyl chloride (2.0-3.0 eq) to the stirred solution at room temperature. The addition should be done cautiously as the reaction can be exothermic and will evolve gas.
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Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). For a more rigorous check, a small aliquot can be carefully quenched with methanol and analyzed by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., a solution of NaOH) to neutralize the acidic vapors.
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Isolation: The resulting crude thiane-2-carbonyl chloride is often used directly in the next synthetic step without further purification due to its reactive nature. If purification is necessary, vacuum distillation can be attempted, though care must be taken to avoid decomposition.
Causality and Experimental Choices:
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Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. The use of flame-dried glassware and anhydrous solvents is critical to prevent the conversion of the product back to the carboxylic acid.
-
Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and also serves as a co-solvent.
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Inert Atmosphere: An inert atmosphere prevents the ingress of atmospheric moisture, which would hydrolyze the product.
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Reflux: Heating the reaction to reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
Expected Physical and Chemical Properties
Expected Physical Properties:
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Appearance: Likely a colorless to pale yellow liquid at room temperature.
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Odor: Pungent and acrid, characteristic of acyl chlorides.
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Boiling Point: Expected to be higher than that of the corresponding carboxylic acid, but distillation should be performed under vacuum to prevent thermal decomposition.
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Solubility: Soluble in a wide range of aprotic organic solvents (e.g., DCM, THF, toluene). It will react with protic solvents like water and alcohols.
Chemical Reactivity and Stability:
Thiane-2-carbonyl chloride is expected to be a highly reactive electrophile, susceptible to nucleophilic acyl substitution.
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Hydrolysis: It will react readily with water to form thiane-2-carboxylic acid and hydrochloric acid. This necessitates storage under anhydrous conditions.
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Reaction with Alcohols: It will react with alcohols to form the corresponding esters.
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Reaction with Amines: It will react with primary and secondary amines to form amides.
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Friedel-Crafts Acylation: The acyl chloride can be used as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds, although the saturated heterocyclic ring may influence the reactivity compared to aromatic acyl chlorides.
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Stability: As with most acyl chlorides, it is expected to be moisture-sensitive and should be handled accordingly. Storage under an inert atmosphere and at low temperatures is recommended to prolong its shelf life. The presence of the sulfur atom in the thiane ring may offer unique reactivity pathways or chelation possibilities in certain metal-catalyzed reactions.[7]
Conclusion
Thiane-2-carbonyl chloride, while not as extensively studied as its aromatic counterpart, holds potential as a versatile intermediate for the synthesis of complex molecules in drug discovery and materials science. This guide provides a solid foundation for its synthesis and handling, based on the known properties of its precursor and well-established chemical principles. By understanding the causality behind the synthetic protocols and the expected reactivity of the target compound, researchers can confidently incorporate thiane-2-carbonyl chloride into their synthetic strategies, paving the way for new discoveries and innovations.
References
-
PubChem. (n.d.). Thiocane-2-carboxylic acid. National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]
-
Conversion of carboxylic acids to acid chlorides. (2023, January 22). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]
-
Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved March 27, 2026, from [Link]
-
Ashenhurst, J. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. Retrieved March 27, 2026, from [Link]
-
Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved March 27, 2026, from [Link]
-
NIST. (n.d.). Thianaphthene-2-carboxylic acid. NIST Chemistry WebBook. Retrieved March 27, 2026, from [Link]
-
NIST. (n.d.). Thianaphthene-2-carboxylic acid. NIST Chemistry WebBook. Retrieved March 27, 2026, from [Link]
-
Reactions of saturated heterocycles. (2025, July 15). Kimia Today. Retrieved March 27, 2026, from [Link]
-
PubChem. (n.d.). Tetrahydro-2H-thiopyran-2-carboxylic acid. National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]
Sources
- 1. CAS 53916-77-1 | thiane-2-carboxylic acid - Synblock [synblock.com]
- 2. Tetrahydro-2H-thiopyran-2-carboxylic acid | C6H10O2S | CID 19010944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reactions of saturated heterocycles [ns1.almerja.com]



